molecular formula C18H27NO4 B6944712 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide

Cat. No.: B6944712
M. Wt: 321.4 g/mol
InChI Key: ZKWCNDDZGNLLJU-WBMJQRKESA-N
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzamide core substituted with a tert-butyloxolan group, which imparts unique chemical and physical properties.

Properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)16-12(6-7-23-16)11-19-17(20)13-8-14(21-4)10-15(9-13)22-5/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,20)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWCNDDZGNLLJU-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the tert-butyloxolan group: The oxolane ring is formed through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Attachment of the tert-butyloxolan group to the benzamide core: This step involves a nucleophilic substitution reaction where the oxolane ring is attached to the benzamide core via a suitable leaving group, such as a halide or a tosylate.

    Introduction of the methoxy groups: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using halides like bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-3,5-dimethoxybenzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The unique combination of the tert-butyloxolan group and the dimethoxybenzamide core imparts distinct chemical and physical properties to this compound. These properties may enhance its stability, solubility, and reactivity compared to other similar compounds, making it a valuable tool in scientific research and industrial applications.

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